molecular formula C17H16N2O2S2 B2498929 1-phenyl-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)methanesulfonamide CAS No. 2034435-29-3

1-phenyl-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)methanesulfonamide

Cat. No.: B2498929
CAS No.: 2034435-29-3
M. Wt: 344.45
InChI Key: JVJCWEMXYWRIEA-UHFFFAOYSA-N
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Description

1-phenyl-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)methanesulfonamide is a complex organic compound that features a phenyl group, a thiophene ring, and a pyridine ring, all connected through a methanesulfonamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-phenyl-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)methanesulfonamide typically involves multi-step organic reactions. One common approach is to start with the thiophene and pyridine derivatives, which are then subjected to a series of reactions including sulfonation, amination, and coupling reactions. The specific conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. These methods would be optimized for efficiency and cost-effectiveness, often using automated systems to control reaction parameters and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

1-phenyl-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In the field of organic chemistry, 1-phenyl-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)methanesulfonamide serves as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications that can lead to new compounds with desirable properties.

Biology

The compound has shown potential as a bioactive agent in drug discovery. Its structural features suggest that it may interact with specific biological targets, making it a candidate for further investigation in medicinal chemistry.

Medicine

In medicinal applications, this compound is being explored for its potential therapeutic uses, particularly as:

  • Anti-inflammatory agents : Preliminary studies suggest that it may modulate inflammatory pathways.
  • Anticancer agents : In vitro studies indicate that it can inhibit the proliferation of cancer cell lines by inducing apoptosis and cell cycle arrest.

Industry

The compound could be utilized in the development of new materials with specific properties such as enhanced conductivity or stability. Its unique electronic properties due to the thiophene and pyridine rings make it suitable for applications in organic electronics and sensor technologies.

Case Studies and Experimental Findings

Several studies have investigated the biological activities of this compound:

  • Anticancer Activity : Research demonstrated that the compound exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism involved apoptosis induction via the mitochondrial pathway, highlighting its potential as an anticancer therapeutic agent .
  • Antimicrobial Properties : A study evaluated the antimicrobial efficacy of related sulfonamide compounds against multidrug-resistant pathogens. The findings suggested that modifications to the sulfonamide structure could enhance activity against resistant strains of bacteria .

Mechanism of Action

The mechanism of action of 1-phenyl-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)methanesulfonamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic regulation, or gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 1-phenyl-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)methanesulfonamide
  • 1-phenyl-N-((2-(furan-3-yl)pyridin-3-yl)methyl)methanesulfonamide
  • 1-phenyl-N-((2-(pyridin-3-yl)pyridin-3-yl)methyl)methanesulfonamide

Uniqueness

1-phenyl-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)methanesulfonamide is unique due to the specific arrangement of its functional groups, which can confer distinct chemical and biological properties. For example, the presence of the thiophene ring might enhance its electronic properties, making it more suitable for certain applications compared to similar compounds with different heterocyclic rings.

Biological Activity

1-Phenyl-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)methanesulfonamide, identified by its CAS number 2034435-29-3, is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure suggests it may interact with various biological targets, making it a candidate for further pharmacological evaluation.

The molecular formula of the compound is C17H16N2O2S2C_{17}H_{16}N_{2}O_{2}S_{2} with a molecular weight of 344.5 g/mol. While specific physical properties such as density and boiling point are not available, the structure indicates potential solubility in organic solvents, which is typical for similar sulfonamide compounds .

Biological Activity Overview

Research into the biological activity of this compound has focused on various pharmacological effects, including:

  • Antioxidant Activity : Compounds with similar structures have been reported to exhibit significant antioxidant properties. For instance, analogs of 1H-isochromen-1-one derivatives showed potent antioxidant activity in DPPH assays, suggesting that structural modifications could enhance such properties in related compounds .
  • Antiplatelet Activity : The compound's potential role as an antiplatelet agent is noteworthy. Studies on similar compounds indicated that they could inhibit platelet aggregation significantly more than traditional agents like aspirin .
  • Cytotoxicity and Cancer Research : The compound's structural features may contribute to cytotoxic effects against various cancer cell lines. Research on piperidine derivatives has highlighted their ability to induce apoptosis in cancer cells, indicating that compounds with similar moieties might also possess anticancer properties .

Structure-Activity Relationship (SAR)

The SAR studies reveal that the presence of electron-donating groups enhances biological activity. For instance, modifications that increase lipophilicity or introduce additional functional groups can significantly affect the compound's interaction with biological targets, including receptors and enzymes involved in disease pathways .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological effects of compounds structurally related to this compound:

Study Findings Reference
Antioxidant ActivityCompounds showed up to 16-fold greater antioxidant activity than ascorbic acid in DPPH assays.
Antiplatelet EffectsSome analogs exhibited antiplatelet activity significantly higher than aspirin.
CytotoxicityPiperidine derivatives demonstrated enhanced cytotoxicity against cancer cell lines compared to standard treatments.

Properties

IUPAC Name

1-phenyl-N-[(2-thiophen-3-ylpyridin-3-yl)methyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2S2/c20-23(21,13-14-5-2-1-3-6-14)19-11-15-7-4-9-18-17(15)16-8-10-22-12-16/h1-10,12,19H,11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVJCWEMXYWRIEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CS(=O)(=O)NCC2=C(N=CC=C2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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